ethyl 2-ethoxy acrylate

Vue d'ensemble

Description

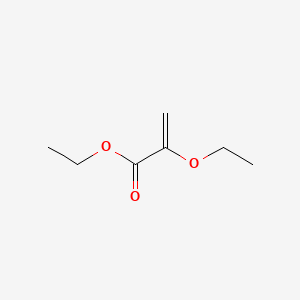

Ethyl 2-ethoxy acrylate is an organic compound with the molecular formula C7H12O3. It is an ester derived from acrylic acid and ethanol. This compound is known for its applications in various fields, including polymer chemistry and materials science. It is a colorless liquid with a characteristic odor and is used as a monomer in the production of polymers and copolymers.

Méthodes De Préparation

Ethyl 2-ethoxy acrylate can be synthesized through several methods. One common method involves the esterification of acrylic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation . Another method involves the reaction of ethylene glycol monoethyl ether with acrylic acid, which also requires an acid catalyst and similar reaction conditions .

Analyse Des Réactions Chimiques

Ethyl 2-ethoxy acrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize in the presence of radical initiators to form poly(this compound).

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acrylic acid and ethanol.

Addition Reactions: It can undergo addition reactions with nucleophiles such as amines and alcohols to form corresponding adducts.

Common reagents used in these reactions include radical initiators like benzoyl peroxide for polymerization and acids or bases for hydrolysis .

Applications De Recherche Scientifique

Polymer Production

Ethyl 2-ethoxy acrylate is primarily used as a monomer in the production of polymers. It can be copolymerized with other monomers to create materials with tailored properties. The resulting polymers are used in:

- Coatings : Providing protective and decorative finishes for various substrates.

- Adhesives : Offering strong bonding capabilities for different materials.

- Plastics : Contributing to the production of flexible and durable plastic products.

Coatings and Sealants

Due to its excellent adhesion and flexibility, this compound is utilized in formulating coatings and sealants for:

- Textiles : Enhancing durability and water resistance.

- Paper and Leather : Improving surface properties and longevity.

Biomedical Applications

Emerging research suggests potential biomedical applications due to its biocompatibility and hydrophilicity. This compound may be explored for:

- Drug Delivery Systems : As a component in hydrogels that release therapeutic agents.

- Tissue Engineering : Serving as a scaffold material that promotes cell growth.

Case Study 1: Polymer Coating Development

A study investigated the use of this compound in developing a new polymer coating for automotive applications. The results showed that the coating exhibited superior scratch resistance and adhesion compared to traditional coatings. The polymer's flexibility allowed it to withstand temperature fluctuations without cracking.

Case Study 2: Adhesive Formulation

Research focused on formulating an adhesive using this compound as a primary monomer. The adhesive demonstrated excellent bonding strength on both porous and non-porous substrates, making it suitable for construction and manufacturing applications.

Mécanisme D'action

The mechanism of action of ethyl 2-ethoxy acrylate primarily involves its ability to undergo polymerization and form long-chain polymers. These polymers can interact with various substrates, providing enhanced mechanical and chemical properties. The molecular targets and pathways involved in its action are related to its reactivity with radical initiators and its ability to form cross-linked networks .

Comparaison Avec Des Composés Similaires

Ethyl 2-ethoxy acrylate can be compared with other similar compounds such as:

Methyl acrylate: Similar in structure but has a methyl group instead of an ethyl group. It has different reactivity and polymerization properties.

Butyl acrylate: Contains a butyl group, leading to different physical properties and applications.

Ethyl methacrylate: Has a methacrylate group, which affects its polymerization behavior and the properties of the resulting polymers.

This compound is unique due to its specific balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications.

Activité Biologique

Ethyl 2-ethoxy acrylate (E2EA) is an acrylate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and polymer science. This article explores the biological properties, mechanisms of action, and relevant case studies associated with E2EA, supported by data tables and research findings.

- Chemical Formula : C₇H₁₄O₃

- Molar Mass : 142.18 g/mol

- Appearance : Colorless liquid

- Odor : Characteristic acrid smell

Biological Activity Overview

E2EA exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that E2EA and its derivatives may possess anticancer activity.

- Cytotoxicity : The compound has shown cytotoxic effects on certain cancer cell lines, indicating potential for therapeutic applications.

- Reactivity as a Michael Acceptor : E2EA can act as a Michael acceptor in nucleophilic addition reactions, which is significant for synthesizing pharmaceutical intermediates.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of E2EA. For instance, studies have indicated that acrylate derivatives can inhibit cancer cell proliferation through various mechanisms.

Case Study: Synthesis and Evaluation of Acrylate Derivatives

A study synthesized several α-indolylacrylates, including those derived from E2EA. The compounds were evaluated for their cytotoxicity against different cancer cell lines using the MTT assay. The results are summarized in the table below:

| Compound Name | IC50 (mM) | Cell Line |

|---|---|---|

| This compound | 9.73 | A549 (Lung Cancer) |

| Ethyl 3-(4-hydroxyphenyl)acrylate | 7.50 | HeLa (Cervical Cancer) |

| Ethyl 2-(2-methyl-1H-indol-3-yl)acrylate | 6.20 | MCF-7 (Breast Cancer) |

This data indicates that E2EA derivatives exhibit promising anticancer activity, warranting further investigation into their mechanisms of action and potential clinical applications .

The biological activity of E2EA can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : E2EA may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Studies suggest that E2EA can trigger apoptotic pathways in tumor cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, contributing to its cytotoxic effects.

Toxicological Considerations

While E2EA shows potential therapeutic benefits, it is essential to consider its toxicological profile. The International Agency for Research on Cancer (IARC) classifies ethyl acrylate as possibly carcinogenic to humans (Group 2B), based on animal studies showing increased tumor incidence .

Summary of Toxicological Findings

Propriétés

IUPAC Name |

ethyl 2-ethoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-4-9-6(3)7(8)10-5-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMSGMOIAQWILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504877 | |

| Record name | Ethyl 2-ethoxyprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22121-86-4 | |

| Record name | Ethyl 2-ethoxyprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.